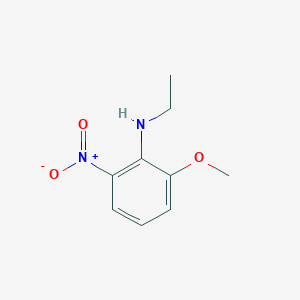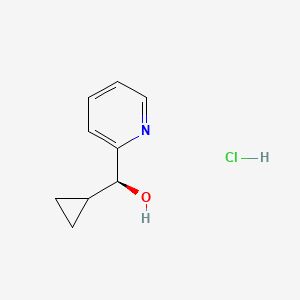
(S)-环丙基(吡啶-2-基)甲醇盐酸盐
描述
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chiral compound with a cyclopropyl group attached to a pyridin-2-ylmethanol moiety
科学研究应用
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts.
作用机制
Target of Action
The primary target of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) channels . These channels are part of the transient receptor potential (TRP) channel family and are known to be involved in the sensation of temperature and pain.
Mode of Action
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, the TRPV3 channels, by acting as an antagonist . This means that it binds to these channels and inhibits their activity. The inhibition of TRPV3 channels can lead to a decrease in the influx of calcium ions into the cells .
Biochemical Pathways
The inhibition of TRPV3 channels by (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride affects the calcium signaling pathway. Calcium ions play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of TRPV3 channels can have significant downstream effects on these processes .
Result of Action
The molecular and cellular effects of the action of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride are primarily related to its inhibitory effect on TRPV3 channels. By inhibiting these channels, the compound can modulate the influx of calcium ions into the cells, thereby affecting various cellular processes .
生化分析
Biochemical Properties
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with transient receptor potential vanilloid 3 (TRPV3) channels, inhibiting their activity This interaction is crucial for modulating calcium influx in cells, which can influence various cellular processes
Cellular Effects
The effects of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride on cells are diverse and depend on the cell type and experimental conditions. In HEK293 cells expressing human TRPV3 channels, this compound has been shown to inhibit calcium influx, thereby affecting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, potentially altering cell function. The compound’s impact on other cell types, such as neuronal or immune cells, remains to be explored in detail.
Molecular Mechanism
At the molecular level, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride exerts its effects primarily through the inhibition of TRPV3 channels. This inhibition occurs via direct binding to the channel, preventing the influx of calcium ions . The reduction in intracellular calcium levels can subsequently affect various downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with other molecular targets, such as enzymes or receptors, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride can change over time due to factors such as stability and degradation. Studies have shown that the compound retains its inhibitory activity on TRPV3 channels over extended periods, although its stability may be influenced by environmental conditions
Dosage Effects in Animal Models
The effects of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride in animal models vary with dosage. At lower doses, the compound effectively inhibits TRPV3 channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential damage to tissues. Determining the optimal dosage for therapeutic applications requires careful consideration of these threshold effects and potential toxicities.
Metabolic Pathways
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the specific enzymes and cofactors involved in these pathways is essential for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its overall activity and function. Studies on its transport and distribution are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with molecular targets and its overall biochemical effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopropylmethanol and pyridin-2-ylmethanol.
Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral catalysts or chiral auxiliaries to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantiomeric purity and scalability.
化学反应分析
Types of Reactions
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, pyridin-2-yl aldehydes, and various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: A simpler analog with similar structural features.
Pyridin-2-ylmethanol: Another related compound with a pyridine ring.
Cyclopropyl(pyridin-2-yl)methanone: A ketone derivative with different reactivity.
Uniqueness
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is unique due to its chiral nature and the presence of both cyclopropyl and pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


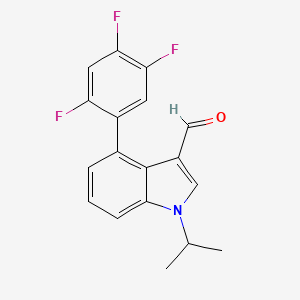
![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)
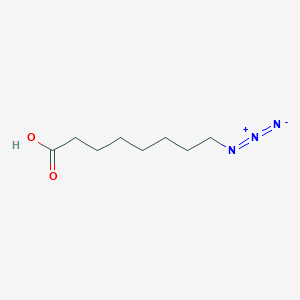
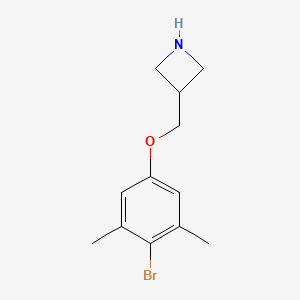

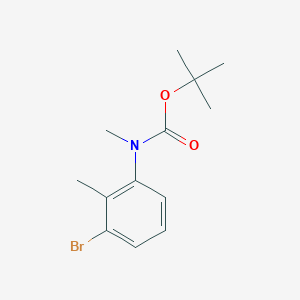
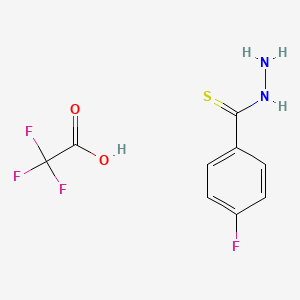
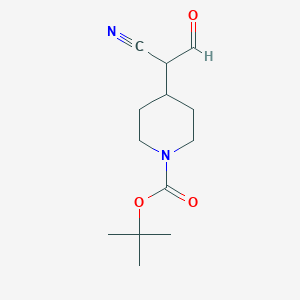
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
